molecular formula C18H27NO6 B5216969 1-[3-(2-Ethoxyphenoxy)propyl]piperidine;oxalic acid

1-[3-(2-Ethoxyphenoxy)propyl]piperidine;oxalic acid

Cat. No.: B5216969
M. Wt: 353.4 g/mol
InChI Key: VQSGWZXFLSABKW-UHFFFAOYSA-N
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Description

1-[3-(2-Ethoxyphenoxy)propyl]piperidine;oxalic acid is a compound that combines a piperidine derivative with an oxalic acid moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and bioactive molecules . The ethoxyphenoxy group adds further complexity and potential biological activity to the molecule.

Preparation Methods

The synthesis of 1-[3-(2-Ethoxyphenoxy)propyl]piperidine typically involves the reaction of 1-(3-bromopropyl)piperidine with 2-ethoxyphenol under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(2-Ethoxyphenoxy)propyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ethoxyphenoxy group using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The oxalic acid moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

1-[3-(2-Ethoxyphenoxy)propyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Ethoxyphenoxy)propyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The ethoxyphenoxy group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar compounds to 1-[3-(2-Ethoxyphenoxy)propyl]piperidine include other piperidine derivatives such as:

These compounds share the piperidine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-[3-(2-ethoxyphenoxy)propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C2H2O4/c1-2-18-15-9-4-5-10-16(15)19-14-8-13-17-11-6-3-7-12-17;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8,11-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSGWZXFLSABKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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